molecular formula C8H12N4O B13310420 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide

Cat. No.: B13310420
M. Wt: 180.21 g/mol
InChI Key: SDYNZERQHTZKCW-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide is a chemical compound with the molecular formula C8H12N4O It is characterized by the presence of an amino group, a pyrimidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of aminating agents and coupling reagents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-methylpyrimidin-4-yl)propanamide: shares structural similarities with other amino-pyrimidine derivatives.

    This compound: can be compared to compounds like 3-amino-3-(2-methylpyrimidin-4-yl)butanamide and 3-amino-3-(2-methylpyrimidin-4-yl)pentanamide.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-amino-3-(2-methylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13)

InChI Key

SDYNZERQHTZKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

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